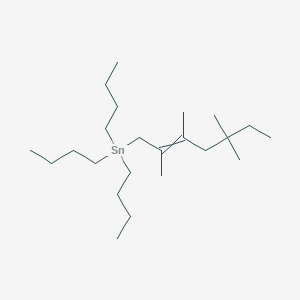

Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane

Description

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is an organotin compound characterized by a tributyltin core bonded to a branched alkenyl substituent (2,3,5,5-tetramethylhept-2-en-1-yl). Organotin compounds are widely utilized in industrial applications, including biocides, catalysts, and polymer stabilizers. The unique structure of this compound—featuring a sterically hindered alkene with multiple methyl groups—likely enhances its thermal stability and modulates reactivity compared to linear or less-substituted analogs.

Properties

CAS No. |

656824-59-8 |

|---|---|

Molecular Formula |

C23H48Sn |

Molecular Weight |

443.3 g/mol |

IUPAC Name |

tributyl(2,3,5,5-tetramethylhept-2-enyl)stannane |

InChI |

InChI=1S/C11H21.3C4H9.Sn/c1-7-11(5,6)8-10(4)9(2)3;3*1-3-4-2;/h2,7-8H2,1,3-6H3;3*1,3-4H2,2H3; |

InChI Key |

RZHYDAIYRXJZLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=C(C)CC(C)(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane can be synthesized through the reaction of tributylstannyl chloride with 2,3,5,5-tetramethylhept-2-en-1-yl lithium or Grignard reagents. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane undergoes various chemical reactions, including:

Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form organotin oxides and reduction reactions to form organotin hydrides.

Common Reagents and Conditions

Radical Reactions: Typically involve radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.

Substitution Reactions: Common reagents include halides, alkoxides, and amines, with solvents like dichloromethane or THF.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

Radical Reactions: Products include various substituted alkanes and alkenes.

Substitution Reactions: Products depend on the nucleophile used, often resulting in new organotin compounds.

Oxidation and Reduction: Products include organotin oxides and hydrides.

Scientific Research Applications

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves the homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals can initiate or propagate radical chain reactions, making the compound a valuable reagent in radical chemistry. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds exhibit diverse properties depending on their substituents. Below is a comparative analysis of Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane and structurally related tributylstannane derivatives (Table 1).

Table 1: Comparison of Tributylstannane Derivatives

Key Structural and Functional Differences

Substituent Reactivity :

- The branched alkenyl group in the target compound provides significant steric hindrance, which may reduce nucleophilic attack or hydrolysis compared to ester-containing derivatives like Tributyl (methacryloyloxy) stannane .

- Tributyl (lauroyloxy) stannane ’s long alkyl chain enhances lipophilicity, making it suitable for hydrophobic coatings, whereas the target compound’s unsaturated branch may favor catalytic interactions.

Thermal and Chemical Stability: The conjugated alkene in the target compound likely improves thermal stability relative to ester-linked stannanes (e.g., Tributyl (methacryloyloxy) stannane), which are prone to ester hydrolysis . [(Phthaloylbis(oxy)]bis(tributylstannane) ’s dimeric structure increases molecular weight and cross-linking efficiency, unlike the monomeric target compound.

Applications: Methacryloyloxy and lauroyloxy derivatives are common in polymer chemistry, whereas the target compound’s steric profile may make it more effective in asymmetric catalysis or stabilization of light-sensitive materials. Chloroacetoxy-substituted stannanes exhibit higher electrophilicity, favoring biocidal activity, a trait less pronounced in the alkenyl-substituted target compound.

Research Findings and Implications

While direct studies on Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane are scarce, inferences can be drawn from analogous compounds:

- Catalytic Potential: The alkene moiety may enable coordination to transition metals, suggesting utility in Stille coupling or other cross-coupling reactions, though further validation is needed.

- Environmental Impact : Compared to phenyltin analogs (e.g., (Chloroacetoxy)triphenylstannane), tributyltins generally exhibit higher bioaccumulation risks, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.